Cas no 1511741-94-8 (1-Azido-3-fluoro-5-methylbenzene)

1-Azido-3-fluoro-5-methylbenzene 化学的及び物理的性質
名前と識別子
-
- 1-azido-3-fluoro-5-methylbenzene
- NE38288
- 1-Azido-3-fluoro-5-methylbenzene
-
- インチ: 1S/C7H6FN3/c1-5-2-6(8)4-7(3-5)10-11-9/h2-4H,1H3
- InChIKey: ZUOCJLKRWODDPJ-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=C(C)C=1)N=[N+]=[N-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 177
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 14.4
1-Azido-3-fluoro-5-methylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-187918-5.0g |
1-azido-3-fluoro-5-methylbenzene |
1511741-94-8 | 95% | 5g |
$2235.0 | 2023-06-08 | |
TRC | B408358-50mg |
1-azido-3-fluoro-5-methylbenzene |
1511741-94-8 | 50mg |
$ 185.00 | 2022-06-07 | ||
Enamine | EN300-187918-0.25g |
1-azido-3-fluoro-5-methylbenzene |
1511741-94-8 | 95% | 0.25g |
$383.0 | 2023-09-18 | |
1PlusChem | 1P01BG6G-100mg |
1-azido-3-fluoro-5-methylbenzene |
1511741-94-8 | 95% | 100mg |
$382.00 | 2024-06-20 | |
1PlusChem | 1P01BG6G-1g |
1-azido-3-fluoro-5-methylbenzene |
1511741-94-8 | 95% | 1g |
$1014.00 | 2024-06-20 | |
1PlusChem | 1P01BG6G-10g |
1-azido-3-fluoro-5-methylbenzene |
1511741-94-8 | 95% | 10g |
$4160.00 | 2024-06-20 | |
1PlusChem | 1P01BG6G-250mg |
1-azido-3-fluoro-5-methylbenzene |
1511741-94-8 | 95% | 250mg |
$536.00 | 2024-06-20 | |
Enamine | EN300-187918-0.5g |
1-azido-3-fluoro-5-methylbenzene |
1511741-94-8 | 95% | 0.5g |
$601.0 | 2023-09-18 | |
1PlusChem | 1P01BG6G-500mg |
1-azido-3-fluoro-5-methylbenzene |
1511741-94-8 | 95% | 500mg |
$805.00 | 2024-06-20 | |
Enamine | EN300-187918-10.0g |
1-azido-3-fluoro-5-methylbenzene |
1511741-94-8 | 95% | 10g |
$3315.0 | 2023-06-08 |
1-Azido-3-fluoro-5-methylbenzene 関連文献
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
1-Azido-3-fluoro-5-methylbenzeneに関する追加情報
1-Azido-3-fluoro-5-methylbenzene: A Comprehensive Overview
1-Azido-3-fluoro-5-methylbenzene (CAS No: 1511741-94-8) is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure featuring an azide group (-N₃), a fluorine atom, and a methyl group attached to a benzene ring, exhibits intriguing chemical properties and potential applications in various industries.
The azide group in 1-Azido-3-fluoro-5-methylbenzene plays a pivotal role in its reactivity and functionality. Azides are known for their ability to undergo click chemistry reactions, particularly the Huisgen cycloaddition reaction, which has revolutionized the way chemists construct complex molecules with high precision. This property makes 1-Azido-3-fluoro-5-methylbenzene an invaluable building block in drug discovery and materials synthesis.
Recent advancements in click chemistry have further highlighted the potential of azide-containing compounds like 1-Azido-3-fluoro-5-methylbenzene in creating bioconjugates and advanced materials. For instance, researchers have successfully utilized this compound to develop novel drug delivery systems that target specific cells or tissues with enhanced specificity and efficacy.
In addition to its role in click chemistry, 1-Azido-3-fluoro-5-methylbenzene has shown promise in the development of fluorescent sensors and imaging agents. The fluorine atom and methyl group in its structure contribute to its unique electronic properties, enabling it to interact with various analytes and emit detectable signals under specific conditions.
From a synthetic perspective, the preparation of 1-Azido-3-fluoro-5-methylbenzene involves a series of well-established organic reactions. The introduction of the azide group typically occurs through nucleophilic substitution or coupling reactions, while the fluorination and methylation steps are carefully optimized to ensure high yields and purity.
Moreover, the study of 1-Azido-3-fluoro-5-methylbenzene has contributed significantly to our understanding of aromatic substitution patterns and reactivity trends. Its structure serves as a model system for exploring how different substituents influence the electronic environment of a benzene ring and its susceptibility to various chemical transformations.
Looking ahead, the integration of 1-Azido-3-fluoro-5-methylbenzene into advanced materials such as polymers and nanoparticles holds immense potential for innovations in electronics, optics, and biotechnology. Its ability to participate in multiple types of chemical reactions makes it a highly customizable component for constructing functional materials with tailored properties.
In conclusion, 1-Azido-3-fluoro-5-methylbenzene (CAS No: 1511741-94-8) stands as a testament to the ingenuity of modern organic chemistry. Its unique combination of structural features and reactivity profiles positions it as a key player in diverse scientific disciplines, driving innovation across industries and paving the way for groundbreaking discoveries.
1511741-94-8 (1-Azido-3-fluoro-5-methylbenzene) 関連製品
- 321970-48-3(1-(4-nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine)
- 952959-55-6(Ethyl 2-Amino-4-propylthiophene-3-carboxylate)
- 2580207-24-3(2-(1r,3r)-3-{(benzyloxy)carbonylamino}cyclobutylacetic acid)
- 326866-17-5(FAAH inhibitor 1)
- 1049748-69-7(2-Nitro-4-(trifluoromethyl)phenylhydrazine Hydrochloride)
- 1256360-23-2(4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester)
- 1708250-34-3(5-Nitro-2-(2-trifluoromethyl-phenyl)-2H-[1,2,3]triazole-4-carboxylic acid)
- 2307780-65-8((3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride)
- 1212787-76-2(4-[[2-Cyano-1-oxo-3-(3-thienyl)-2-propen-1-yl]amino]benzoic acid)
- 1780872-44-7(2-{bicyclo3.1.0hexan-3-yl}acetic acid)




